REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([C:11]#[N:12])=[C:4](Cl)[N:3]=1.CO.C1CCCCC1.CCOC(C)=O>CN(C=O)C.[Pd]>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([C:11]#[N:12])=[CH:4][N:3]=1 |f:2.3|
|
Name
|
cyclohexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred with H2O (100 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for six hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered (Celite mat)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (final conditions <1 mm, bath to 45° C.) The residue
|
Type
|
ADDITION
|
Details
|
containing Ba salts which
|
Type
|
CUSTOM
|
Details
|
separated during the evaporation
|
Type
|
CUSTOM
|
Details
|
to give the H2O-insoluble product (7.74 g)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from EtOH (800 mL)
|
Type
|
CUSTOM
|
Details
|
then gave pure 6, mp 222°-223° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=C1C#N)C)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |